N'2,N'7-diisonicotinoyl-9H-fluorene-2,7-disulfonohydrazide
Description
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyridine, sulfonyl, and carbohydrazide moieties
Properties
Molecular Formula |
C25H20N6O6S2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N'-[[7-[(pyridine-4-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C25H20N6O6S2/c32-24(16-5-9-26-10-6-16)28-30-38(34,35)20-1-3-22-18(14-20)13-19-15-21(2-4-23(19)22)39(36,37)31-29-25(33)17-7-11-27-12-8-17/h1-12,14-15,30-31H,13H2,(H,28,32)(H,29,33) |
InChI Key |
MPNLQKOOFKCUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=NC=C3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired bonds and functional groups. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antibacterial or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other similar compounds that contain pyridine, sulfonyl, and carbohydrazide groups. These similar compounds may have different structural arrangements or additional functional groups that confer unique properties. By comparing these compounds, researchers can identify the specific features that make N’-[(7-{[(PYRIDIN-4-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PYRIDINE-4-CARBOHYDRAZIDE unique and explore its potential advantages in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
